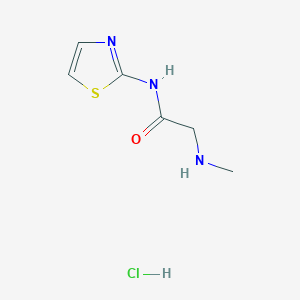
5-Cyanoindole-1-acetic acid
Übersicht
Beschreibung
5-Cyanoindole-1-acetic acid is a biochemical compound with a variety of applications. It is used to create electropolymer films and can function as an enzyme inhibitor . The molecular formula of 5-Cyanoindole-1-acetic acid is C11H8N2O2 and its molecular weight is 200.19 .
Synthesis Analysis
The synthesis of 5-Cyanoindole, a common intermediate used in various synthetic routes of the antidepressant vilazodone hydrochloride, has been described in the literature . The protocol is both robust and commercially viable, utilizing readily available and low-cost materials. The isomers are environmentally friendly than previously reported routes through its evading use of cyanide reagents and heavy metals .
Molecular Structure Analysis
The IUPAC name for 5-Cyanoindole-1-acetic acid is (5-cyano-1H-indol-1-yl)acetic acid . The InChI code is 1S/C11H8N2O2/c12-6-8-1-2-10-9(5-8)3-4-13(10)7-11(14)15/h1-5H,7H2,(H,14,15) and the InChI key is VKTAXUOHHZJUMN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Cyanoindole-1-acetic acid is a solid substance . Its SMILES string is OC(=O)Cn1ccc2cc(ccc12)C#N . It should be stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Electrosynthesis and Polymerization Applications
Electrosynthesis processes involving 5-Cyanoindole have shown promising advancements in polymer science. High-quality poly(5-cyanoindole) films have been synthesized through direct anodic oxidation, demonstrating improved solubility and lower oxidation potential in certain mediums, making them better alternatives to acetonitrile for the production of poly(5-cyanoindole) films. These films exhibit good electrochemical behavior, thermal stability, and conductivity, alongside being effective blue-light emitters due to their fluorescence properties (Jingkun Xu et al., 2006). Another study focused on the electropolymerization of indole and its derivatives, including 5-cyanoindole, in mixed electrolytes, achieving high-quality polyindole and its derivatives with good electrochemical and fluorescence properties (Cong-cong Liu, 2019).
Nucleophilic Reactivities
The nucleophilic reactivities of indoles, including 5-cyanoindole, have been investigated, revealing insights into their coupling reactions and providing a ranking of indole structures over a large domain of the nucleophilicity scale. This knowledge is crucial for understanding the chemical behavior of 5-cyanoindole in various reactions (S. Lakhdar et al., 2006).
Conductivity and Battery Applications
Research into the electrochemical properties of poly(5-cyanoindole) has led to the development of novel materials for energy storage. For instance, electrospun poly(5-cyanoindole) fibers have been evaluated as cathode materials in zinc/polymer secondary battery systems, showcasing excellent cyclic properties and fast charge/discharge capabilities, indicating their potential as superior alternatives to traditional battery materials (Z. Cai et al., 2015).
Synthesis and Analytical Applications
Novel synthetic approaches for 5-Cyanoindole have been developed to improve the commercial viability and environmental friendliness of its production processes. These methods utilize readily available and low-cost materials, avoiding the use of cyanide reagents and heavy metals, which are commonly employed in traditional synthesis routes (M. Venkatanarayana et al., 2020). Additionally, electrochemical methods employing oxidized glassy carbon electrodes have been developed for the determination of 5-hydroxyindole acetic acid, demonstrating the analytical utility of 5-Cyanoindole derivatives in diagnosing cranial nerve pathology (Shuangyan Liu et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Relevant Papers
There are several relevant papers on 5-Cyanoindole-1-acetic acid. One paper describes the synthesis of 5-Cyanoindole, a common intermediate used in various synthetic routes of the antidepressant vilazodone hydrochloride . Another paper provides the safety data sheet for 5-Cyanoindole-1-acetic acid .
Eigenschaften
IUPAC Name |
2-(5-cyanoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-8-1-2-10-9(5-8)3-4-13(10)7-11(14)15/h1-5H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTAXUOHHZJUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654099 | |
| Record name | (5-Cyano-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoindole-1-acetic acid | |
CAS RN |
202124-67-2 | |
| Record name | (5-Cyano-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202124-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)

![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)


![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)


![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)

